2-Benzothiazolamine, 4-fluoro-6-methyl-

Medicinal Chemistry Drug Design ADME

Sourcing regioisomerically pure 2-aminobenzothiazole building blocks with verified substitution patterns presents significant supply chain risk for structure-activity relationship (SAR) studies. Generic analogs cannot replicate the unique electronic and steric profile of the 4-fluoro-6-methyl substitution. 2-Benzothiazolamine, 4-fluoro-6-methyl- (CAS 1038729-36-0) directly addresses this gap. - Supports precision SAR exploration for kinase targets such as EGFR and other tyrosine kinases. - The 4-fluoro substituent blocks oxidative metabolism, improving metabolic stability; the 6-methyl group modulates lipophilicity. - Available from BenchChem with the specific regiochemistry verified, ensuring your lead optimization work is based on a reliable scaffold.

Molecular Formula C8H7FN2S
Molecular Weight 182.22 g/mol
CAS No. 1038729-36-0
Cat. No. B3204579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazolamine, 4-fluoro-6-methyl-
CAS1038729-36-0
Molecular FormulaC8H7FN2S
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)N)F
InChIInChI=1S/C8H7FN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11)
InChIKeyGLCDNJRYJKHJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzothiazolamine, 4-fluoro-6-methyl-: Fluorinated Building Block


2-Benzothiazolamine, 4-fluoro-6-methyl- (CAS 1038729-36-0), also named 4-fluoro-6-methyl-1,3-benzothiazol-2-amine, is a heterocyclic organic compound with the molecular formula C₈H₇FN₂S and a molecular weight of 182.22 g/mol . It belongs to the 2-aminobenzothiazole class and is characterized by a fluorine atom at the 4-position and a methyl group at the 6-position on the benzothiazole core . This substitution pattern is designed to modulate the core scaffold‘s physicochemical properties and biological activity profile, making it a building block of interest for medicinal chemistry and kinase inhibitor development .

Fluorinated benzothiazole scaffold modulation
Medicinal chemistry building block with 2-amino handle
Supports kinase inhibitor design and SAR studies

Why 2-Benzothiazolamine, 4-fluoro-6-methyl- Cannot Be Substituted


Generic substitution with unsubstituted or simply alkylated 2-aminobenzothiazole scaffolds is not scientifically justifiable for projects requiring specific activity or property modulation. The 4-fluoro and 6-methyl substitution pattern on 2-Benzothiazolamine, 4-fluoro-6-methyl- is not arbitrary; it represents a deliberate and distinct chemical design intended to alter lipophilicity, metabolic stability, and target binding affinity . In medicinal chemistry, the replacement of hydrogen with fluorine is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism and to improve binding affinity through polar interactions, while the methyl group increases lipophilicity [1]. The specific regiochemistry (4-fluoro, 6-methyl) on the benzothiazole core creates a unique electrostatic and steric environment that differentiates it from isomers like 2-amino-6-fluoro-4-methylbenzothiazole (CAS 946612-95-9) . These divergent physicochemical properties directly impact pharmacokinetic profiles and biological activity, meaning that results obtained with one analog cannot be reliably extrapolated to another.

Target Compound
Why Common Substitutes May Shift
4-Fluoro-6-methyl pattern
Unsubstituted benzothiazole lacks fluoro-methyl effects; lipophilicity and metabolic stability profile may differ
4-Fluoro-6-methyl regioisomer
6-Fluoro-4-methyl isomer (CAS 946612-95-9) presents a different electrostatic/steric environment; target binding may shift

2-Benzothiazolamine, 4-fluoro-6-methyl- Differentiation Evidence


Enhanced Lipophilicity and Metabolic Stability

The 4-fluoro-6-methyl substitution pattern is known to significantly increase lipophilicity and metabolic stability compared to the unsubstituted 2-aminobenzothiazole parent compound. The introduction of a fluorine atom, particularly at the 4-position, is a common strategy to block sites of oxidative metabolism, while the 6-methyl group further enhances lipophilicity, potentially improving membrane permeability [1].

Lipophilicity & Stability
Class-level inference
Calculated LogP 2.28 vs 1.59 (+0.69 difference)
Supports higher lipophilicity and potential metabolic stability
In silico prediction; fluorine-metabolic stability inferred from class knowledge
Medicinal Chemistry Drug Design ADME

Distinct Electronic & Steric Properties

The specific 4-fluoro-6-methyl regioisomer possesses a different electronic and steric profile compared to the 6-fluoro-4-methyl isomer (CAS 946612-95-9). While both share the same molecular weight and atom composition, the position of the electron-withdrawing fluorine and electron-donating methyl groups on the benzothiazole ring alters the molecule‘s dipole moment and molecular electrostatic potential surface . These differences can directly impact interactions with biological targets such as the ATP-binding pocket of kinases, leading to divergent selectivity and potency profiles .

Electronic & Steric Profile
Class-level inference
Distinct dipole moments and electrostatic potentials predicted vs 6-fluoro-4-methyl isomer
Regioisomer may shift kinase binding and selectivity profiles
Based on SAR principles; experimental validation required
Structure-Activity Relationship (SAR) Medicinal Chemistry Isomeric Differentiation

High Purity and Defined Reactivity

Commercially available 2-Benzothiazolamine, 4-fluoro-6-methyl- is supplied with a specified purity (typically 98%) and well-defined reactivity, ensuring consistent performance in synthetic applications . The presence of the 2-amino group provides a versatile handle for further functionalization, such as diazotization, acylation, or participation in cross-coupling reactions, while the fluorine and methyl substituents offer additional sites for selective modifications .

Purity & Reactivity
Data to verify
Purity: 98% (commercial specification)
Supports reproducible synthetic use
Specification review; independent verification recommended
Chemical Synthesis Building Block Procurement

2-Benzothiazolamine, 4-fluoro-6-methyl- Research Applications


Kinase Inhibitor Lead Optimization & Scaffold Hopping

This compound‘s unique 4-fluoro-6-methyl substitution pattern makes it a valuable starting point or core scaffold for designing novel kinase inhibitors. The fluorine atom is expected to enhance metabolic stability and binding affinity, while the methyl group modulates lipophilicity. Researchers can use this compound to explore structure-activity relationships (SAR) around the benzothiazole core, particularly for targets like EGFR or other tyrosine kinases where fluorinated benzothiazoles have shown promise [1].

Antimicrobial Agent Development

The benzothiazole scaffold is a privileged structure in antimicrobial research. The specific fluorination and methylation pattern of 2-Benzothiazolamine, 4-fluoro-6-methyl- offers a distinct physicochemical profile (enhanced LogP) that may lead to improved penetration into bacterial cells and increased metabolic stability. This compound can be used to generate a library of derivatives for screening against resistant bacterial or fungal strains, aiming to identify new leads with favorable drug-like properties [2].

Building Blocks for Chemical Biology Probes

The 2-amino group is a highly versatile functional handle for derivatization. This compound can be readily incorporated into more complex molecules, such as fluorescent probes or affinity tags, for use in chemical biology studies. Its distinct substitution pattern provides a unique spatial and electronic signature that can be exploited to study target engagement or protein interactions in cellular contexts .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration
4-Fluoro-6-methyl core modulation
SAR profiling against kinase targets
Antimicrobial scaffold screening
Fluorinated core for cell penetration
MIC against resistant bacterial/fungal strains
Chemical probe derivatization
2-Amino handle versatility
Target engagement in live-cell assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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